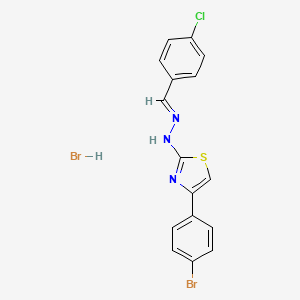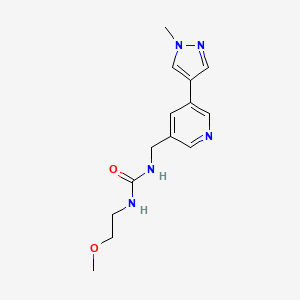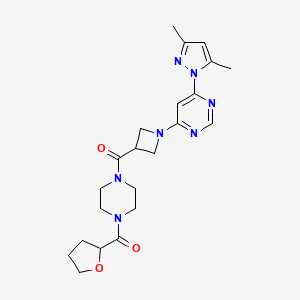
(E)-4-(4-bromophenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(4-bromophenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Antimicrobial and Antifungal Properties :
- Bharti et al. (2010) reported that compounds similar to the one , specifically arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, displayed moderate to excellent anti-fungal activities against strains such as Candida albicans and Cryptococcus neoformans. This highlights the potential of these compounds in addressing fungal infections (Bharti, Nath, Tilak, & Singh, 2010).
- Altıntop et al. (2014) synthesized new nitro-substituted thiazolyl hydrazone derivatives, which showed significant antifungal properties against Candida utilis. This research underlines the antifungal potential of thiazole derivatives (Altıntop, Özdemir, Turan-Zitouni, Ilgın, Atlı, Demirci, & Kaplancıklı, 2014).
Anticancer Properties :
- Grozav et al. (2014) synthesized arylidene-hydrazinyl-thiazole derivatives and evaluated their cytotoxicity on carcinoma cell lines. Some of these derivatives showed significant antiproliferative activity, indicating the potential use of these compounds in cancer treatment (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).
- Mehmood et al. (2022) reported the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones, demonstrating significant anticancer efficacy against carcinoma cell lines. These findings point to the compound's potential in developing new cancer therapies (Mehmood, Musa, Woodward, Hossan, Bradshaw, Haroon, Nortcliffe, & Akhtar, 2022).
Antioxidant and Antidiabetic Activities :
- Nguyen et al. (2015) synthesized carbazole-based thiazole derivatives, finding significant antioxidant activity in some compounds. This suggests the potential application of thiazole derivatives in managing oxidative stress-related conditions (Nguyen, Mungara, Kim, Lee, & Park, 2015).
- Mehmood et al. (2022) also explored the synthesis of arylidenehydrazinyl-4-methoxyphenyl)thiazoles, identifying compounds with promising α-amylase inhibition potential, indicating their potential use in managing complications related to type II diabetes (Mehmood, Akhtar, Haroon, Tahir, Ehsan, Woodward, & Musa, 2022).
properties
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3S.BrH/c17-13-5-3-12(4-6-13)15-10-22-16(20-15)21-19-9-11-1-7-14(18)8-2-11;/h1-10H,(H,20,21);1H/b19-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRCZKBPYCLIT-MYHMWQFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)

![3-(2-methoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419374.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)
![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)